2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2S/c21-20(22,23)14-4-1-2-5-15(14)24-17(28)12-27-9-7-13(8-10-27)19-25-18(26-29-19)16-6-3-11-30-16/h1-6,11,13H,7-10,12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEDJDZJDCPCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The piperidine moiety is then introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo a variety of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Biological Applications
The compound has shown promise in several areas of biological research:
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, similar compounds have demonstrated substantial growth inhibition against various cancer cell lines, including those from glioblastoma and ovarian cancer. The mechanism of action often involves the inhibition of key enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX) .
Anti-inflammatory Effects
Molecular docking studies have suggested that the compound may act as a potent inhibitor of inflammatory pathways. The oxadiazole moiety is particularly noted for its ability to modulate inflammatory responses, making it a candidate for further development as an anti-inflammatory agent .
Antimicrobial Properties
Compounds containing thiophene and oxadiazole rings have been reported to possess antimicrobial activities. The unique structural features of this compound may enhance its efficacy against various bacterial strains .
Case Studies
Several case studies highlight the applications of similar compounds:
Mechanism of Action
The mechanism of action of 2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and piperidine moiety can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Oxadiazole vs. Thiadiazole/Triazole Derivatives
- : 2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide replaces the oxadiazole with a thiadiazole ring.
- –4 : Compounds with 1,2,4-triazole cores (e.g., 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) show altered electronic profiles. Triazoles are less electron-deficient than oxadiazoles, which may influence binding affinity in enzyme-active sites .
Piperidine vs. Alternative Substituents
- : 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide uses an ethyl-substituted triazole instead of a piperidine-linked oxadiazole. The piperidine in the target compound likely enhances solubility and conformational flexibility, critical for pharmacokinetics .
Substituent Effects
Trifluoromethyl Phenyl Group
Thiophene vs. Other Aromatic Groups
- : The thiophen-2-yl group in the target compound is structurally analogous to furan or pyridine substituents in other analogs (e.g., ). Thiophene’s larger aromatic surface area may enhance stacking interactions compared to smaller heterocycles .
Physicochemical and Pharmacological Data
Research Implications and Trends
- Synthetic Efficiency : The target compound’s oxadiazole-piperidine scaffold may offer synthetic advantages over benzothiazole derivatives (e.g., ), which showed low yields (19%) under microwave conditions .
- Bioactivity Potential: Structural analogs with triazole-thioacetamide moieties () demonstrated anti-exudative activity at 10 mg/kg, suggesting the target compound could be optimized for similar applications .
- Metabolic Stability : The trifluoromethyl group and oxadiazole ring may synergistically enhance metabolic resistance compared to chlorophenyl- or furan-substituted analogs .
Biological Activity
The compound 2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound integrates a piperidine moiety with a 1,2,4-oxadiazole ring and a trifluoromethyl-substituted phenyl group, which contribute to its pharmacological properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C17H17N3O2S2 |
| Molecular Weight | 359.47 g/mol |
| IUPAC Name | 2-(thiophen-2-yl)-1-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}ethan-1-one |
| CAS Number | Not Available |
Biological Activities
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities, including:
- Anticancer Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Protein Targets : The oxadiazole moiety can interact with various protein targets involved in cancer cell signaling pathways.
- Inhibition of Enzymatic Activity : By binding to active sites of enzymes like AChE and urease, the compound may disrupt normal physiological processes.
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of similar oxadiazole derivatives on several cancer cell lines. The results indicated that compounds with structural similarities to our target compound exhibited IC50 values ranging from 10 to 30 µM against human cervical carcinoma cells (HeLa) and colon adenocarcinoma cells (CaCo-2) .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of oxadiazole derivatives. The study found that compounds featuring thiophene rings showed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL against Staphylococcus aureus .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of thiophene-2-carboximidamide with a carboxylic acid derivative under reflux conditions (e.g., using N,N-dimethylformamide as a solvent and potassium carbonate as a base) .
- Step 2: Piperidine functionalization via nucleophilic substitution or coupling reactions. Temperature control (60–80°C) and anhydrous conditions are critical to prevent side reactions .
- Step 3: Acetamide coupling using HATU or EDC/HOBt as activating agents. Solvent choice (e.g., dichloromethane or acetonitrile) impacts reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
